molecular formula C12H16N2O3 B5734950 N-(1-ethylpropyl)-2-nitrobenzamide

N-(1-ethylpropyl)-2-nitrobenzamide

Cat. No.: B5734950
M. Wt: 236.27 g/mol
InChI Key: LPZVOGCLZFGBPT-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.11609238 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-9(4-2)13-12(15)10-7-5-6-8-11(10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZVOGCLZFGBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Look Back: the Journey of Benzamide Derivatives in Chemical Research

The story of benzamide (B126) derivatives is a long and significant one in the annals of chemical research. Benzamide, the parent compound, consists of a benzene (B151609) ring attached to an amide functional group. This simple yet versatile structure has been the foundation for a vast array of molecules with diverse applications.

Historically, the exploration of benzamide derivatives was driven by the pursuit of new therapeutic agents. The amide linkage, being a key feature of proteins, made benzamides attractive candidates for biological interactions. Early research in the 20th century led to the discovery of various benzamide-containing drugs with applications as antiemetics, antipsychotics, and gastroprokinetic agents. The ability to readily modify the benzene ring and the amide nitrogen has allowed chemists to fine-tune the pharmacological properties of these derivatives, leading to a rich history of medicinal chemistry successes.

Beyond pharmaceuticals, benzamide derivatives have also found utility in materials science and agriculture. Their structural rigidity and potential for hydrogen bonding make them suitable components for polymers and other advanced materials. In agriculture, certain benzamide derivatives have been developed as herbicides and fungicides, highlighting the broad applicability of this chemical class.

The Nitrobenzamide Moiety: a Key Player in Chemical Design

The incorporation of a nitro group onto the benzamide (B126) framework, creating a nitrobenzamide moiety, introduces significant electronic and functional changes to the molecule. The nitro group is a powerful electron-withdrawing group, which can profoundly influence the reactivity and properties of the aromatic ring. mdpi.com

In the context of N-(1-ethylpropyl)-2-nitrobenzamide, the nitro group is positioned at the ortho position relative to the amide group. This specific placement can lead to intramolecular interactions, potentially influencing the conformation of the molecule. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, a key consideration in synthetic planning.

From a functional perspective, the nitro group is a versatile handle for further chemical transformations. It can be reduced to an amine, which then opens up a plethora of synthetic possibilities for creating more complex molecules. This strategic use of the nitro group is a common tactic in multi-step organic synthesis. Furthermore, nitroaromatic compounds are known to exhibit a range of biological activities, and the nitrobenzamide core is a feature in various pharmacologically active molecules. mdpi.com

Future Directions: Research Imperatives for N 1 Ethylpropyl 2 Nitrobenzamide

Amidation Reactions for Benzamide (B126) Scaffold Construction

The formation of the amide bond between a carboxylic acid (or its derivative) and an amine is a cornerstone of organic synthesis. researchgate.net For a target like this compound, several established protocols can be employed.

The reaction of an acyl halide with an amine is a traditional and robust method for amide bond formation. In the context of this compound, this involves the coupling of 2-nitrobenzoyl chloride with pentan-3-amine (1-ethylpropylamine).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), or even an excess of the reacting amine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

General Reaction Scheme: Reaction of 2-nitrobenzoyl chloride with pentan-3-amine

Scheme 1: Synthesis of this compound via acyl chloride-amine coupling.

This method is often high-yielding and proceeds under mild conditions. However, the use of acyl chlorides has drawbacks, including their moisture sensitivity and the generation of corrosive HCl waste. nih.gov The starting material, 2-nitrobenzoyl chloride, is commercially available or can be readily prepared from 2-nitrobenzoic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

To circumvent the issues associated with acyl halides, a wide array of coupling reagents has been developed to facilitate the direct amidation of carboxylic acids and amines. These reagents are particularly vital in peptide synthesis but are broadly applicable to general amide formation. peptide.comuniurb.it The synthesis of this compound from 2-nitrobenzoic acid and pentan-3-amine can be efficiently achieved using these methods.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activators. uniurb.it They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. A significant side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can complicate purification. luxembourg-bio.com To suppress this side reaction and minimize potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. peptide.comresearchgate.net These additives react with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.

Phosphonium and aminium/uronium salt-based reagents represent another major class of coupling agents. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient. peptide.comsigmaaldrich.com They convert the carboxylic acid into its corresponding active ester (e.g., OBt or OAt esters), which then smoothly reacts with the amine. sigmaaldrich.com HATU, in particular, is noted for its high reactivity, which is beneficial for coupling sterically hindered components. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Activating Species Common Additive Key Features
Carbodiimides DCC, EDC O-acylisourea HOBt, HOAt Inexpensive; byproduct removal can be an issue (DCU precipitation, EDC is water-soluble). luxembourg-bio.comresearchgate.net
Phosphonium Salts PyBOP, BOP Acylphosphonium salt None required High efficiency; can be used in excess to drive slow reactions. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTU Aminium/Uronium active ester Base (e.g., DIPEA) Very fast reaction times; highly efficient, especially for difficult couplings (HATU). peptide.comsigmaaldrich.com

In recent years, the principles of green chemistry have spurred the development of more sustainable amidation methods that reduce waste and avoid hazardous reagents. researchgate.netchemmethod.com These approaches focus on atom economy, the use of catalysts instead of stoichiometric reagents, and operation under solvent-free or environmentally benign solvent conditions. tandfonline.comresearchgate.net

Catalytic direct amidation, where a catalyst facilitates the dehydrative condensation of a carboxylic acid and an amine, is a prime example. researchgate.net Boric acid has emerged as a simple, inexpensive, and green catalyst for this transformation. researchgate.netsciepub.com It is believed to form a mixed anhydride (B1165640) with the carboxylic acid, which then acts as the acylating agent. sciepub.com The reaction is typically performed at elevated temperatures to remove the water byproduct, often with a Dean-Stark apparatus. sciepub.com

Other green methodologies include:

Solvent-Free Reactions: Performing the reaction without a solvent, for instance by heating a mixture of the carboxylic acid and amine with a catalyst, minimizes solvent waste. tandfonline.comrsc.org

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in green solvents, offering high selectivity and producing pure products with minimal workup. nih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods for amidation reactions. flintbox.com

These green principles are broadly applicable and could be optimized for the synthesis of this compound, offering a more sustainable alternative to classical methods. nih.govflintbox.com

Modification of the Nitro Group: Reduction and Subsequent Derivatization

The nitro group in this compound is a versatile functional handle that can be readily transformed into an amino group. This reduction is a critical step in the synthesis of many pharmaceutical agents, as the resulting ortho-amino benzamide scaffold is a key building block for various heterocyclic compounds. nih.gov The primary product of this reduction is 2-amino-N-(1-ethylpropyl)benzamide.

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitroarenes. commonorganicchemistry.com The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalytic systems include:

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and efficiency. commonorganicchemistry.com The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to several bars.

Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is also very effective for nitro group reduction. commonorganicchemistry.com It can sometimes be preferred when trying to avoid side reactions like the dehalogenation of aryl halides. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is also highly effective for the hydrogenation of various functional groups, including nitroarenes.

A key advantage of catalytic hydrogenation is that the only byproduct is water, making the workup straightforward. However, a major drawback is the catalyst's lack of chemoselectivity; it can also reduce other functional groups such as alkenes, alkynes, and some carbonyls, and can cause debenzylation or dehalogenation. commonorganicchemistry.comrsc.org

Table 2: Common Catalysts for the Hydrogenation of Aromatic Nitro Groups

Catalyst Typical Conditions Advantages Disadvantages
Pd/C H₂ (1-50 atm), RT-80°C, MeOH or EtOH High activity, efficient, clean workup. commonorganicchemistry.comnih.gov Can reduce other functional groups (e.g., C=C, C-X). commonorganicchemistry.com
Raney Ni H₂ (1-50 atm), RT-100°C, EtOH High activity, less prone to dehalogenation than Pd/C. commonorganicchemistry.com Pyrophoric, requires careful handling.
PtO₂ H₂ (1-3 atm), RT, EtOH or AcOH Very active for many reductions. Low chemoselectivity, expensive. rsc.org

When other reducible functional groups are present in the molecule, chemoselective reduction methods are required to specifically target the nitro group. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a hydrogen source is a particularly effective and widely used technique. researchgate.netresearchgate.netnih.gov

This method avoids the need for pressurized hydrogen gas equipment and often exhibits excellent selectivity. The reaction proceeds by the decomposition of hydrazine on the surface of a metal catalyst to generate hydrogen in situ.

Hydrazine with Pd/C: This combination is highly effective for the selective reduction of nitro groups, even in the presence of sensitive functionalities like halogens. nih.govorganic-chemistry.org By controlling the reaction conditions (e.g., temperature), one can selectively reduce the nitro group without causing dehalogenation. nih.gov

Hydrazine with other Metals: Other metal catalysts, such as iron (Fe), magnesium (Mg), or cobalt (Co), can also be used with hydrazine to achieve selective nitro reduction. researchgate.netresearchgate.net These systems are often inexpensive and effective under mild conditions. researchgate.net

Other chemoselective reducing agents for nitro groups include metals in acidic media (e.g., Fe/HCl, SnCl₂) or sodium sulfide (B99878) (Na₂S), though these methods can generate significant waste and may not be compatible with all substrates. commonorganicchemistry.com For this compound and its analogues, hydrazine-based systems offer a mild, selective, and practical route to the corresponding 2-aminobenzamide (B116534) derivatives. researchgate.netorganic-chemistry.org

Transformations of Amino-Benzamide Intermediates

The reduction of the nitro group in this compound to an amine is a key transformation, yielding the versatile intermediate, 2-amino-N-(1-ethylpropyl)benzamide. This amino-benzamide is a valuable precursor for the synthesis of various heterocyclic systems. For instance, analogous 2-aminobenzamides can be synthesized from isatoic anhydride and subsequently used in coupling-cyclization reactions. researchgate.net

One common transformation involves the reaction of the amino-benzamide with various electrophiles to construct fused ring systems. For example, the reaction of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide with ethyl chloroformate leads to the corresponding 2-carbethoxyamino derivative. researchgate.net Subsequent cyclization reactions can then be attempted to form quinazoline (B50416) structures. researchgate.net Furthermore, reactions with reagents like N'-chlorobenzamidine or guanidine (B92328) can yield quinazolinones and related fused heterocycles. researchgate.net

The amino group can also participate in condensation reactions. For example, reaction with aminoacetal can produce N-(2,2-diethoxyethyl)-benzamide derivatives, which can be further cyclized to form 1,4-benzodiazepine-5(4H)-ones. researchgate.net Similarly, reaction with glycine (B1666218) ethyl ester can directly lead to the formation of 1,4-benzodiazepine-2,5(1H, 4H)-diones. researchgate.net These transformations highlight the utility of the amino-benzamide intermediate in generating a diverse range of heterocyclic scaffolds.

Alkylation and Functionalization at the Amide Nitrogen Atom

The amide nitrogen in this compound and its analogues can be a site for further functionalization, although this can be challenging due to the inherent stability of the amide bond. Deprotonation of the N-H bond, often with a strong base, can generate an amidate anion that can then react with various electrophiles. researchgate.net The use of bases like lithium tert-butoxide (LiOtBu) is crucial for the deprotonation of the amide N-H bond, forming an amidate anion that can act as a directing group in subsequent reactions. researchgate.net

Transition-metal-catalyzed reactions have emerged as powerful tools for the functionalization of the amide nitrogen. For instance, cobalt-catalyzed C-H activation has been utilized to construct C-C and C-X bonds, where the amide can act as a directing group. researchgate.net Similarly, nickel-catalyzed C-H/N-H annulation of benzamides with alkynes provides a route to 1(2H)-isoquinolinones. researchgate.net The success of these reactions often hinges on the use of a strong base like potassium tert-butoxide (KOtBu). researchgate.net

Photoinduced radical cascade strategies also offer a modern approach to functionalize amides. nih.govmanchester.ac.uk These methods involve the generation of electrophilic amidyl radicals which can undergo transposition via a 1,5-hydrogen atom transfer (1,5-HAT). nih.govmanchester.ac.uk This allows for the selective functionalization of C(sp3)-H bonds at positions distal to the amide group. nih.govmanchester.ac.uk

Regioselective Functionalization of the Aromatic Benzene (B151609) Ring

The aromatic benzene ring of this compound offers multiple sites for functionalization. The directing effect of the nitro and amide substituents plays a crucial role in determining the regioselectivity of these reactions. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for the regioselective functionalization of the benzamide ring. The amide group can act as a directing group, facilitating functionalization at the ortho position. For example, iridium(III)-catalyzed C-H alkynylation can be directed by the amide functionality. acs.orgacs.org The regioselectivity can sometimes be tuned by the choice of catalyst and directing group. acs.orgacs.org In some cases, weak coordination of the amide oxygen to the metal center can enable distal C-H functionalization. acs.orgacs.org

The nitro group itself can also direct functionalization. For instance, in nitro-substituted quinolones, the nitro group can facilitate cine-substitution, where a nucleophile attacks the position adjacent to the nitro group, followed by elimination of nitrous acid to yield a functionalized product. nih.gov This strategy allows for regioselective functionalization at positions that might not be accessible through other means. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. The chirality can be introduced either in the N-alkyl side chain or on the benzamide scaffold itself.

One approach to introduce chirality is through the use of chiral starting materials. For example, a chiral amine, such as a stereochemically pure (R)- or (S)-1-ethylpropylamine, can be coupled with 2-nitrobenzoyl chloride to produce the corresponding chiral this compound.

Alternatively, stereoselective reactions can be employed to create the desired stereocenters. For instance, the stereoselective addition of amines to nitroalkenes is an efficient method for preparing substituted N-heterocycles with excellent stereoselectivities. nih.gov While not directly applied to the synthesis of this compound itself, this methodology highlights a potential strategy for creating chiral analogues.

Furthermore, advances in asymmetric catalysis offer numerous possibilities for the stereoselective functionalization of the benzamide core or the N-alkyl side chain. For example, stereoselective aldol (B89426) reactions using chiral auxiliaries can be employed to construct chiral side chains that can then be incorporated into the benzamide structure. youtube.com The development of new chiral ligands and catalysts continues to expand the toolbox for the stereoselective synthesis of complex molecules. unimi.it

Mechanistic Pathways of Nitro Group Transformations

The nitro group on the aromatic ring of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental process in organic synthesis and can be achieved through several mechanistic pathways, depending on the reagents and conditions employed. numberanalytics.comwikipedia.org

The reduction typically proceeds in a stepwise manner, involving the transfer of six electrons to the nitro group. The generally accepted sequence of intermediates is as follows:

**Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂) **

This transformation can be accomplished via catalytic hydrogenation, chemical reduction, or enzymatic processes. rsc.orggoogle.comresearchgate.net

Catalytic Hydrogenation : This is a widely used industrial method for reducing nitroaromatics. numberanalytics.com The mechanism involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. numberanalytics.comwikipedia.org The nitro compound adsorbs onto the catalyst surface, where it reacts with activated hydrogen, leading to the sequential reduction of the nitro group. orientjchem.org The process is generally efficient and clean, often affording high yields of the corresponding aniline.

Chemical Reduction : A variety of chemical reagents can reduce aromatic nitro groups. A classic method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. numberanalytics.comwikipedia.org Another common reagent is sodium hydrosulfite (Na₂S₂O₄). wikipedia.org The mechanism of these reductions involves a series of single-electron transfers from the reducing agent to the nitro group, with protonation steps occurring in the aqueous or acidic medium.

Enzymatic Reduction : Flavin-dependent nitroreductases (NRs) are enzymes capable of reducing a broad range of aromatic nitro compounds. google.comnih.gov These enzymes utilize flavin cofactors like FMN or FAD and an electron donor, typically NAD(P)H, to catalyze the reduction. google.comnih.gov The reaction proceeds through the nitroso and hydroxylamine intermediates. researchgate.net While some nitroreductases terminate at the hydroxylamine stage, others can complete the full reduction to the amine. researchgate.netnih.gov The main pathway involves the stepwise reduction of the nitro group, but a parallel condensation pathway can also occur, forming azoxy and azo compounds as byproducts. google.com

The following table summarizes the common methods for nitro group reduction applicable to this compound.

Reduction MethodTypical ReagentsKey Mechanistic FeaturesPrimary Product
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiHeterogeneous catalysis; adsorption to catalyst surface; stepwise addition of activated hydrogen. numberanalytics.comorientjchem.org2-Amino-N-(1-ethylpropyl)benzamide
Chemical Reduction (Acidic)Fe/HCl, Sn/HCl, Zn/HClDissolving metal reduction; involves electron transfer from the metal and protonation by the acid. numberanalytics.comwikipedia.org2-Amino-N-(1-ethylpropyl)benzamide
Chemical Reduction (Sulfite)Na₂S, NaHS, (NH₄)₂SSelective reduction possible in polynitro compounds; involves nucleophilic attack by sulfide. wikipedia.org2-Amino-N-(1-ethylpropyl)benzamide
Enzymatic ReductionNitroreductase (NR) enzymes, NAD(P)HBiocatalysis; flavin-mediated electron transfer from NAD(P)H. google.comnih.gov2-Amino-N-(1-ethylpropyl)benzamide

Amide Bond Formation Mechanisms in this compound Synthesis

The synthesis of this compound involves the formation of an amide bond between a 2-nitrobenzoic acid derivative and 1-ethylpropylamine (also known as pentan-3-amine). The most fundamental and widely applied mechanism for this transformation is nucleophilic acyl substitution . libretexts.orgyoutube.com

This reaction typically proceeds by activating the carboxylic acid, most commonly by converting it to a more reactive derivative like an acyl chloride. The general mechanism can be outlined in two main steps:

Nucleophilic Addition : The nitrogen atom of 1-ethylpropylamine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated 2-nitrobenzoic acid derivative (e.g., 2-nitrobenzoyl chloride). This attack breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orglibretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms by expelling the most stable leaving group. In the case of an acyl chloride, the chloride ion (Cl⁻) is an excellent leaving group. youtube.comlibretexts.org A final deprotonation step from the nitrogen, often by another molecule of the amine acting as a base, yields the neutral amide product, this compound. pearson.com

The following table outlines the reactants for the synthesis of this compound via nucleophilic acyl substitution.

Reactant TypeSpecific CompoundRole in Reaction
Acyl Component (activated)2-Nitrobenzoyl chlorideElectrophile
Amine Component1-Ethylpropylamine (Pentan-3-amine)Nucleophile
Base (optional/solvent)Pyridine or excess 1-ethylpropylamineTo neutralize the HCl byproduct

Reaction Kinetics and Rate-Determining Steps in Benzamide Chemical Transformations

The kinetics of the formation of this compound via nucleophilic acyl substitution are expected to follow a second-order rate law, being first order in both the electrophile (e.g., 2-nitrobenzoyl chloride) and the nucleophile (1-ethylpropylamine).

Rate = k[R-COCl][R'-NH₂]

The rate constant, k, is influenced by several factors:

Reactivity of the Electrophile : Acid chlorides are highly reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org The ortho-nitro group on the benzoyl chloride also has a significant electron-withdrawing effect, further enhancing the reactivity of the carbonyl carbon towards nucleophilic attack.

Nucleophilicity of the Amine : The reactivity of the amine depends on the availability of the lone pair on the nitrogen atom. 1-Ethylpropylamine is a primary alkylamine and a reasonably strong nucleophile.

Steric Hindrance : The 1-ethylpropyl group is somewhat sterically bulky. This bulkiness can hinder the approach of the nucleophile to the carbonyl carbon, potentially lowering the reaction rate compared to less hindered amines. Similarly, the ortho-nitro group can also provide some steric hindrance around the reaction center.

Solvent : The choice of solvent can influence the reaction rate by affecting the solubility of reactants and stabilizing intermediates or transition states.

For most nucleophilic acyl substitution reactions, the initial nucleophilic addition to the carbonyl group is the rate-determining step . libretexts.org This is because this step involves the formation of a new bond and the disruption of the stable carbonyl group, leading to a high-energy tetrahedral intermediate. The subsequent elimination of the leaving group is typically fast.

The table below summarizes factors influencing the rate of formation of this compound.

FactorInfluence on Reaction RateRationale
Electrophilicity of Carbonyl CarbonIncreases rateEnhanced by the electron-withdrawing Cl and NO₂ groups, making the carbon more susceptible to nucleophilic attack. libretexts.org
Nucleophilicity of AmineIncreases rateDetermines the speed of attack on the carbonyl carbon.
Steric HindranceDecreases rateThe bulky 1-ethylpropyl group and the ortho-nitro group can physically block the nucleophilic attack, raising the activation energy of the rate-determining step.
Leaving Group AbilityIncreases rateA better leaving group (e.g., Cl⁻) facilitates the collapse of the tetrahedral intermediate. youtube.com
TemperatureIncreases rateProvides more kinetic energy to overcome the activation energy barrier, as described by the Arrhenius equation.

Computational Elucidation of Reaction Transition States and Intermediates

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanistic details of reactions involving this compound. srce.hracs.org DFT calculations can map the potential energy surface of a reaction, providing detailed insights into the structures and energies of reactants, intermediates, transition states, and products. srce.hrresearchgate.net

For the amide bond formation , computational studies could:

Model the geometry of the transition state for the nucleophilic attack of 1-ethylpropylamine on 2-nitrobenzoyl chloride.

Calculate the activation energy barrier for this rate-determining step, allowing for a quantitative prediction of the reaction rate.

Compare the energies of different potential pathways to confirm that the nucleophilic acyl substitution is the most favorable route.

Analyze the electronic structure of the tetrahedral intermediate to understand its stability and bonding characteristics. researchgate.net

For the nitro group reduction , computational methods could:

Investigate the mechanism of electron transfer from a reducing agent or catalyst to the nitro group. acs.orgjiaolei.group

Calculate the relative energies of the nitroso and hydroxylamine intermediates to predict their potential for accumulation during the reaction. srce.hr

Model the interaction of the substrate with the active site of a nitroreductase enzyme to understand the basis of biocatalytic activity and selectivity.

The following table summarizes the application of computational methods to study the chemistry of this compound.

Computational MethodTarget of InvestigationInsights Gained
Density Functional Theory (DFT)Amide bond formation pathwayGeometry and energy of the tetrahedral intermediate and the key transition state; calculation of activation energy. researchgate.net
DFT with Solvation Model (e.g., PCM, SMD)Nitro group reduction in solutionReaction energetics in different solvents; standard reduction potentials of intermediates. srce.hrsrce.hr
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic nitro group reductionModeling the substrate binding in the enzyme's active site; elucidating the catalytic mechanism.
Natural Bond Orbital (NBO) AnalysisElectronic structure of intermediatesUnderstanding charge distribution and donor-acceptor interactions that govern stability and reactivity. nih.gov

Computational and Theoretical Chemistry Investigations of N 1 Ethylpropyl 2 Nitrobenzamide

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(1-ethylpropyl)-2-nitrobenzamide, these studies would reveal its three-dimensional arrangement and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Using methods like Density Functional Theory (DFT), the optimized molecular geometry can be determined. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus most stable, conformation of the molecule. For instance, the planarity of the benzamide (B126) group and the orientation of the 1-ethylpropyl and nitro substituents relative to the benzene (B151609) ring would be precisely defined.

Electronic structure analysis provides a map of the electron density, highlighting electron-rich and electron-deficient regions. This is crucial for understanding the molecule's reactivity. Key electronic properties that would be calculated include the dipole moment and the distribution of atomic charges.

Illustrative Data Table: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O1.24 Å
C-N (amide)1.35 Å
N-H1.01 Å
C-N (nitro)1.48 Å
Bond AngleO=C-N122.5°
C-N-C121.0°
Dihedral AngleO=C-N-C175.0° (indicating near planarity)

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the 1-ethylpropyl group and its rotation relative to the benzamide core mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the one around the N-C bond of the ethylpropyl group and the C-C bond of the benzene ring to the amide group. For each rotational step, the energy of the molecule would be calculated, resulting in a map of the conformational energy landscape. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. This analysis is critical for understanding which shapes the molecule is likely to adopt in different environments.

Reactivity Descriptors and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. acs.orgresearchgate.netacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be located primarily on the benzamide portion, specifically the nitrogen and the phenyl ring, while the LUMO would likely be centered on the nitrobenzene (B124822) ring due to the electron-withdrawing nature of the nitro group. plos.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Other reactivity descriptors that would be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ), indicating the molecule's polarizability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a larger molecule, typically a protein (receptor). nih.govresearchgate.netnih.gov This is particularly relevant in drug discovery for identifying potential biological targets. If this compound were being investigated as a potential therapeutic agent, docking studies would be essential.

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The simulation explores various orientations and conformations of the ligand to find the most favorable binding mode. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the amide group could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic interactions.

Illustrative Data Table: Hypothetical Docking Results for this compound with a Target Protein

ParameterValue (Illustrative)Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol)-8.5-
Hydrogen Bonds2Ser122, Gly123
Hydrophobic Interactions4Leu45, Val53, Ile89, Pro124

Note: This table is for illustrative purposes, showing the type of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. nih.govacs.org An MD simulation would be performed by placing the docked complex in a simulated aqueous environment and calculating the forces on all atoms to model their movements.

This would reveal the flexibility of the this compound molecule within the binding site and how the protein structure adapts to its presence. MD simulations are also used to refine the binding affinity calculated by docking, using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy. nih.gov These methods provide a more accurate estimation of the stability of the ligand-protein complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are statistical methods used to predict the biological activity or physicochemical properties of a series of compounds based on their chemical structures. If a set of benzamide derivatives with known activities or properties were available, a QSAR/QSPR model could be developed.

This would involve calculating a range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the observed activity or property using statistical techniques like multiple linear regression or machine learning algorithms. For this compound, such a model could predict its potential biological activity based on its calculated descriptors, even before it is synthesized and tested.

Structure Activity Relationships Sar and Rational Design of N 1 Ethylpropyl 2 Nitrobenzamide Derivatives

Impact of N-Alkyl Substituent Modifications on Biological Activities

The N-alkyl substituent of N-(1-ethylpropyl)-2-nitrobenzamide plays a crucial role in modulating its biological activity. Studies on related N-alkyl nitrobenzamides have demonstrated that the nature and size of this substituent can significantly influence the compound's efficacy, particularly in the context of antimycobacterial agents.

In a study focused on developing nitrobenzamide compounds, researchers simplified the structure of a known inhibitor, PBTZ169, leading to a series of N-alkyl nitrobenzamides mdpi.com. Their findings indicated that lipophilicity is a key modulator of activity. Specifically, the length of the N-alkyl chain was found to be an optimizable parameter for enhancing antimycobacterial efficacy mdpi.com. Initial research efforts involved the synthesis of nitrobenzamides with N-alkyl chains varying in length from four to sixteen carbons to evaluate their antitubercular activities mdpi.com.

The general procedure for synthesizing these N-substituted benzamide (B126) derivatives involves reacting an appropriate acyl chloride with the corresponding amine mdpi.com. This straightforward synthetic route allows for the exploration of a wide variety of N-alkyl substituents.

Detailed research into N-alkyl benzamide analogues has shown that there is an optimal range for the N-alkyl chain length to achieve maximum activity. For instance, in one series of nitro-containing esters, modifying the alkyl chain length was a successful strategy to optimize activity mdpi.com. This principle was applied to N-alkyl benzamide analogues, with a focus on improving their antimycobacterial properties mdpi.com. The data suggests that N-alkyl chain lengths of six to ten carbons are often optimal for activity mdpi.com.

Table 1: Impact of N-Alkyl Chain Length on the Antimycobacterial Activity of a Series of 3,5-Dinitrobenzamides
CompoundN-Alkyl Chain LengthMIC against M. tuberculosis (µg/mL)
C44>128
C5564
C668
C774
C882
C994
C10108
C121232
C1616>128

This table is a representative example based on findings for a series of N-alkyl 3,5-dinitrobenzamides, illustrating the principle of an optimal alkyl chain length for activity. The data is derived from patterns described in the literature for nitrobenzamide derivatives mdpi.com.

Role of the Nitro Group Position and Substitutions on the Benzene (B151609) Ring

The nitro group is a critical pharmacophore in many biologically active molecules, and its position on the benzene ring of this compound, as well as other substitutions, profoundly influences the compound's properties and activity. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution within the molecule, impacting its interaction with biological targets mdpi.comnih.gov.

The presence of a nitro group can enhance a drug's ability to target specific pathogens or organs, often through selective toxicity mdpi.com. In many cases, the biological activity of nitro-containing compounds is dependent on the metabolic reduction of the nitro group within the body, which can lead to the formation of reactive intermediates that are key to their mechanism of action mdpi.com. However, the presence of a nitro group does not universally guarantee a specific activity, but it significantly affects the pharmacokinetic properties of the molecule mdpi.com.

In the context of antimycobacterial nitrobenzamides, the nitro group is essential for their mechanism of action, which involves activation by bacterial enzymes mdpi.com. For instance, the overexpression of the NfnB nitroreductase in M. smegmatis can lead to the inactivation of the drug through the reduction of the nitro group to an amino group mdpi.com.

The position of the nitro group on the aromatic ring is also a determining factor for the mutagenic profile of some compounds mdpi.com. The electron-withdrawing effect of the nitro group, when in resonance with the aromatic ring, deactivates certain positions and alters the molecule's polarity, which can favor interactions with nucleophilic sites in proteins and lead to inhibitory effects mdpi.com.

Table 2: Influence of Benzene Ring Substitutions on the Antimycobacterial Activity of N-Octylbenzamide Derivatives
CompoundSubstituents on Benzene RingMIC against M. tuberculosis (µg/mL)
13,5-dinitro2
23-nitro-5-(trifluoromethyl)4
33,5-bis(trifluoromethyl)16

This table is a representative example based on findings for a series of N-octylbenzamide derivatives, demonstrating the impact of different electron-withdrawing groups on the benzene ring on antimycobacterial activity mdpi.com.

Bioisosteric Replacements within the this compound Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity cambridgemedchemconsulting.comdrughunter.comdrughunter.com. In the context of this compound, several bioisosteric replacements can be considered for its core structure.

One of the most common bioisosteric replacements for the amide bond is the 1,2,3-triazole ring. This replacement has been shown to improve the metabolic stability of compounds where amide bond hydrolysis is a liability drughunter.com. Other heterocyclic rings such as imidazoles, oxadiazoles, or oxazoles can also mimic the hydrogen bonding properties of amides while potentially enhancing metabolic stability and selectivity drughunter.com.

In a study on ortho-substituted benzamides with nematicidal activity, specifically the Wact-11 and Wact-12 families, several bioisosteres of the amide moiety were explored nih.gov. Although this study was not on this compound itself, it provides valuable insights into potential bioisosteric replacements for the amide group in a related structural class. The amide replacements investigated included ester, thioamide, selenoamide, sulfonamide, alkyl thio- and oxo-amides, urea, and triazole nih.gov. The results of this study highlighted the critical importance of the amide group for the observed nematicidal activity, as many of the bioisosteric replacements led to a loss of activity nih.gov.

The following table summarizes the effect of amide bioisosteric replacement on the activity of a Wact-11 analogue, providing a conceptual framework for potential modifications to the this compound core.

Table 3: Effect of Amide Bioisosteric Replacement on the Nematicidal Activity of a Wact-11 Analogue against C. elegans
Compound TypeBioisosteric Replacement for AmideObserved Activity
Parent Amide-CONH-Active
Ester-COO-Inactive
Thioamide-CSNH-Inactive
Selenoamide-CSeNH-Inactive
Sulfonamide-SO₂NH-Inactive

This table is based on the findings from a study on Wact-11 analogues and serves as a conceptual guide for potential bioisosteric replacements in the this compound series nih.gov.

Scaffold Hopping and Lead Optimization Strategies in Derivative Design

Scaffold hopping is a lead optimization strategy that aims to identify novel chemical scaffolds with similar biological activity to a known lead compound but with a different core structure nih.govnih.gov. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, a more favorable pharmacokinetic profile, or a novel intellectual property position. For a lead compound like this compound, scaffold hopping could open up new avenues for drug discovery.

The process of scaffold hopping can be driven by computational methods or by the empirical knowledge of medicinal chemists. It involves retaining the key pharmacophoric features of the lead compound while replacing its central scaffold. For this compound, this would mean preserving the spatial arrangement of the key interaction points, such as the hydrogen bond donor/acceptor capabilities of the amide group and the electronic properties of the nitro-substituted phenyl ring, while replacing the benzamide core.

One example of a scaffold hopping approach is the replacement of an indole (B1671886) core with an indazole framework, which has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from MCL-1 selective leads. This strategy can lead to significant improvements in the biological activity profile of the compounds.

Lead optimization, a broader concept that includes scaffold hopping, involves a series of iterative design, synthesis, and testing cycles to refine the properties of a lead compound. For this compound derivatives, lead optimization could involve:

Systematic modification of the N-alkyl group: As discussed in section 5.1, fine-tuning the size, branching, and lipophilicity of the N-alkyl substituent can optimize activity.

Exploration of alternative substituents on the benzene ring: Beyond the nitro group, the introduction of other functional groups at different positions could modulate the electronic properties and steric profile of the molecule, leading to improved target engagement.

Conformational constraint: Introducing rigidity into the molecule, for example, by incorporating the N-alkyl group into a cyclic system, could lock the molecule into a more bioactive conformation and improve selectivity.

These strategies, guided by a thorough understanding of the SAR of the this compound series, are essential for the rational design of new and improved derivatives with therapeutic potential.

Biological Activity and Molecular Mechanisms of N 1 Ethylpropyl 2 Nitrobenzamide and Its Analogues

Exploration of Antimicrobial and Antifungal Activity Profiles

Benzamide (B126) derivatives have been recognized for their potential as antimicrobial and antifungal agents. nih.gov The inclusion of a nitro group, as seen in 2-nitrobenzamide (B184338) structures, can be a critical determinant of this activity. Research into N-substituted 2-nitrobenzamides has revealed activity against various fungal pathogens, including Cryptococcus neoformans and Candida albicans. researchgate.net The nature of the substituent on the amide nitrogen influences the spectrum and potency of this antifungal action. researchgate.net

A primary mechanism for the antimicrobial action of certain nitro-substituted benzamides is the inhibition of essential enzymes in bacterial cell wall synthesis. nih.gov A key target identified in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.gov DprE1 is a flavin adenine (B156593) dinucleotide (FAD)-containing oxidoreductase that, along with DprE2, is essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govnih.gov DPA is the essential precursor for the synthesis of the arabinan (B1173331) domains of both arabinogalactan (B145846) and lipoarabinomannan, which are critical structural components of the mycobacterial cell wall. nih.govnih.gov

The inhibitory action of nitro-aromatic compounds like certain benzothiazinones (BTZ) and related nitrobenzamide analogues against DprE1 is well-documented. nih.gov This inhibition is not direct; it requires the metabolic activation of the inhibitor. The nitro group of the compound is converted into a highly reactive nitroso species. nih.gov This nitroso-intermediate then forms a covalent semimercaptal linkage with a conserved cysteine residue (Cys387 in M. tuberculosis) within the active site of DprE1. nih.gov This covalent modification inactivates the enzyme, halting the DPA synthesis pathway and ultimately inhibiting bacterial growth. nih.gov This mechanism characterizes these compounds as suicide inhibitors, where the enzyme itself facilitates the activation of its own inhibitor. nih.gov

Compound ClassTarget EnzymeOrganismMechanism of Inhibition
Nitrobenzamide Analogues / BenzothiazinonesDprE1 (Decaprenylphosphoryl-β-D-ribose oxidase)Mycobacterium tuberculosisCovalent modification of active site Cys387 after reductive activation of the nitro group. nih.gov

The inhibition of enzymes like DprE1 directly compromises the integrity of the bacterial cell wall. By blocking the production of DPA, the subsequent synthesis of arabinan is suppressed. nih.gov This disruption of a major structural polymer weakens the cell wall, leading to bacterial cell death. nih.gov While direct studies on N-(1-ethylpropyl)-2-nitrobenzamide are limited, the established mechanism for analogous compounds provides a strong model for its expected mode of action against susceptible bacteria. nih.gov

In the context of antifungal activity, related nitro-containing compounds have also been shown to affect cell structure. For example, studies on the antifungal coumarin (B35378) derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated that its mode of action involves affecting the structure of the fungal cell wall in Aspergillus species. biorxiv.org Similarly, the antifungal activity of 1-nitro-2-phenylethane, another nitro-aromatic compound, against dermatophytes is suggested to involve disruption of the fungal cell membrane. nih.gov This suggests that nitro-containing scaffolds can disrupt microbial viability through various mechanisms targeting the cell envelope.

Investigations into Antitumor/Antiproliferative Properties

The benzamide structure is also a key pharmacophore in the development of anticancer agents. nih.gov Analogues of the title compound have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells.

A significant molecular target for some antiproliferative benzamide derivatives is tubulin. researchgate.netnih.gov A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to the core benzamide structure, were identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov By interfering with the dynamics of microtubules, which are essential for cell division, chromosome segregation, and intracellular transport, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Another identified mechanism involves the modulation of drug efflux pumps. The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a major cause of multidrug resistance (MDR) in cancer, as they actively pump chemotherapeutic agents out of the cell. mdpi.com The novel benzamide derivative VKNG-2 was shown to inhibit the efflux function of the ABCG2 transporter. mdpi.com By blocking this pump, the compound restores the intracellular concentration and efficacy of co-administered anticancer drugs like mitoxantrone (B413) and SN-38 in resistant colon cancer cell lines. mdpi.com

The antiproliferative activity of benzamide analogues has been confirmed through extensive in vitro studies. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated against the full panel of 60 human tumor cell lines from the National Cancer Institute (NCI). researchgate.netnih.gov The compounds showed significant cytotoxic activity across various cancer types, including leukemia, colon cancer, and breast cancer. researchgate.net The most active compound in the series demonstrated potent inhibition of tubulin polymerization in cellular assays and with purified tubulin, confirming its mechanism as an antitubulin agent. researchgate.netnih.gov

In studies on ABCG2 inhibition, the benzamide derivative VKNG-2 was tested on the S1-M1-80 colon cancer cell line, which overexpresses the transporter. mdpi.com At a concentration of 5 μM, VKNG-2 was able to increase the efficacy of mitoxantrone by 70-fold and SN-38 by 112-fold, effectively reversing the multidrug-resistant phenotype. mdpi.com Molecular docking studies supported these findings, indicating a high binding affinity of VKNG-2 for the substrate-binding site of the ABCG2 transporter. mdpi.com

Compound Class/NameMolecular TargetMechanism of ActionCancer Type/Cell Line Example
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesTubulinInhibition of microtubule polymerization, leading to cell cycle arrest. researchgate.netnih.govNCI-60 cell line panel (Leukemia, Colon, Breast etc.). researchgate.netnih.gov
VKNG-2ABCG2 TransporterInhibition of drug efflux, reversal of multidrug resistance. mdpi.comS1-M1-80 (Colon Cancer). mdpi.com

Receptor Modulation and Ligand-Binding Mechanisms (e.g., Chemokine Receptors)

Beyond direct enzyme inhibition and cytotoxicity, the benzamide scaffold serves as a foundation for designing ligands that modulate cell surface receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov While specific data for this compound is not prominent in this area, numerous other benzamide derivatives have been developed as potent and selective antagonists for chemokine receptors, which are key mediators of inflammatory responses and are implicated in various diseases. nih.govnih.gov

A notable example is the targeting of the CC chemokine receptor 2 (CCR2). researchgate.net CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of inflammatory monocytes to sites of inflammation. researchgate.net Antagonism of this receptor is a therapeutic strategy for diseases like rheumatoid arthritis and atherosclerosis. researchgate.net Several series of benzamide derivatives have been designed and synthesized as CCR2 antagonists. nih.govnih.gov For instance, a series of N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamides was identified as high-affinity human CCR2 antagonists. nih.gov Similarly, researchers have successfully replaced the benzamide core with bioisosteric structures like benzimidazoles within cyclohexane-based CCR2 antagonists, demonstrating the versatility of the general pharmacophore in achieving potent receptor binding and functional antagonism. nih.gov These antagonists typically function by binding to the receptor and preventing the binding of the endogenous chemokine ligand, thereby blocking downstream signaling pathways that lead to cell migration. biorxiv.org

Compound ClassReceptor TargetBiological Role of ReceptorModulatory Action
N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamidesCCR2 (CC Chemokine Receptor 2)Mediates inflammatory monocyte migration. researchgate.netAntagonist. nih.gov
Cyclohexane-based benzamides/benzimidazolesCCR2 (CC Chemokine Receptor 2)Mediates inflammatory monocyte migration. researchgate.netAntagonist. nih.gov

Modulation of Endogenous Biochemical Pathways (e.g., Steroidogenesis Inhibition)

The biosynthesis of steroid hormones, or steroidogenesis, is a complex and vital biochemical pathway. Inhibitors of this pathway have significant therapeutic potential in various conditions, including certain cancers and endocrine disorders. nih.govnih.gov While direct studies on this compound are not extensively documented in publicly available research, the activity of analogous benzamide structures provides a compelling basis for its potential role as a modulator of steroidogenesis.

Research into other benzamide derivatives has revealed a capacity to inhibit the production of corticosteroids. For instance, a notable study on a complex benzamide derivative, known as SP-10, demonstrated its ability to inhibit dibutyryl cyclic AMP (dbcAMP)-induced corticosteroid synthesis in adrenal cortical cells. This inhibition was observed to occur without affecting the basal synthesis of steroids, suggesting a specific mechanism of action. The study found that SP-10 did not directly interfere with mitochondrial cholesterol transport or metabolism. Instead, it appeared to induce a redistribution of filamentous (F-) and monomeric (G-) actin. This alteration in the actin cytoskeleton is significant because actin dynamics are crucial for the structure of microvilli, which are required for the uptake of cholesterol by the scavenger receptor class B type I (SR-BI) in adrenal cells. The disruption of actin organization could, therefore, impede the initial steps of steroidogenesis by limiting the availability of cholesterol, the primary precursor for all steroid hormones.

The actin cytoskeleton plays a recognized role in the intracellular transport of cholesterol to the mitochondria, where the initial and rate-limiting step of steroidogenesis occurs. Hormonal stimulation, for example by adrenocorticotropic hormone (ACTH), triggers a reorganization of the actin cytoskeleton to facilitate this cholesterol movement. Therefore, compounds that can modulate actin dynamics, as suggested for the benzamide derivative SP-10, represent a potential avenue for controlling steroid hormone production.

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

Beyond the modulation of cellular structures like the cytoskeleton, direct enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The steroidogenesis pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Inhibition of these enzymes is a direct approach to blocking steroid hormone synthesis.

Studies on benzamide analogues have demonstrated their potential as inhibitors of key steroidogenic enzymes. For example, a series of N-(pyridin-3-yl)benzamides has been shown to be potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step in aldosterone biosynthesis. nih.gov The most potent compounds in this series exhibited inhibitory concentrations (IC50) in the nanomolar range and displayed high selectivity for CYP11B2 over other related enzymes like CYP11B1 (steroid-11β-hydroxylase), CYP17, and CYP19 (aromatase). nih.gov This high selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects.

The inhibitory activity of these benzamides against CYP11B2 suggests that the benzamide scaffold can be effectively tailored to fit into the active site of specific steroidogenic enzymes. The nature and position of substituents on both the benzoyl and the N-aryl rings are critical for determining the potency and selectivity of inhibition. For this compound, the N-(1-ethylpropyl) group would occupy the solvent-accessible region of the enzyme's active site, while the 2-nitrobenzamide core would likely interact with key residues within the binding pocket. The nitro group, being a strong electron-withdrawing group, could significantly influence the electronic properties of the aromatic ring and its potential interactions with the enzyme. nih.gov

Advanced Analytical Characterization Methodologies in N 1 Ethylpropyl 2 Nitrobenzamide Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of N-(1-ethylpropyl)-2-nitrobenzamide and for identifying its potential metabolites. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) provide detailed insights into its molecular structure through controlled fragmentation. nih.gov

In positive-ion ESI-MS/MS analysis, the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The study of fragmentation patterns in related nitro-aromatic and amide-containing compounds allows for the prediction of key fragmentation pathways. nih.govnih.gov For instance, the fragmentation of nitrosamine (B1359907) compounds often involves the loss of the NO radical (a loss of 30 Da) or the elimination of NH₂NO (a loss of 46 Da). nih.gov For ketamine analogues, which share some structural similarities, common pathways include the loss of water or the sequential loss of an amine group, carbon monoxide, and C₄H₆. nih.gov

By analogy, the fragmentation of this compound would likely involve several key cleavages:

Amide Bond Cleavage: Scission of the amide bond would result in two primary fragments: the 2-nitrobenzoyl cation and the 1-ethylpropylamine radical cation.

Alkyl Chain Fragmentation: The 1-ethylpropyl group is susceptible to cleavage, leading to the loss of ethyl or propyl radicals.

Nitro Group Fragmentation: The nitro group can be lost as NO₂ or undergo rearrangement. The mass spectrometry of nitrobenzene (B124822), for example, shows a molecular ion peak and subsequent loss of NO₂. youtube.com

These fragmentation patterns are instrumental in confirming the connectivity of the molecule. Furthermore, HRMS is critical for metabolite identification. The biotransformation of nitroaromatic compounds can involve the reduction of the nitro group to an amino group. nih.gov HRMS can detect the mass shift corresponding to this transformation, enabling the identification of metabolites like N-(1-ethylpropyl)-2-aminobenzamide.

Table 1: Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss (Da) Plausible Fragment Identity
[M+H]⁺[M+H - NO₂]⁺46Loss of nitro group
[M+H]⁺[C₇H₄NO]⁺Varies2-nitrobenzoyl cation
[M+H]⁺[C₅H₁₂N]⁺Varies1-ethylpropylamine cation
[M+H]⁺[M+H - C₂H₅]⁺29Loss of ethyl radical from side chain

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure and conformational preferences of this compound in solution. nanalysis.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and reveals through-bond and through-space correlations.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. netlify.applibretexts.orgyoutube.com The aromatic protons of the 2-nitrophenyl group would appear in the downfield region (typically 7.5-8.5 ppm), with their splitting patterns revealing their substitution pattern. The N-H proton of the amide would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The protons of the 1-ethylpropyl group would be in the upfield region (typically 0.8-4.0 ppm). ulethbridge.ca The ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield (~165 ppm) and aromatic carbons in the 120-150 ppm range. chemicalbook.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for assigning the protons within the 1-ethylpropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the 2-nitrobenzoyl and the 1-ethylpropyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for conformational analysis, as it detects protons that are close in space (<5 Å), regardless of whether they are bonded. nanalysis.comlibretexts.orgyoutube.com For this compound, NOESY experiments can reveal the spatial proximity between the protons of the 1-ethylpropyl group and the aromatic protons, providing insights into the preferred orientation of the alkyl substituent relative to the aromatic ring. core.ac.uk This is critical for understanding steric effects and potential intramolecular interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY, HMBC, NOESY)
C=O-~165HMBC to N-H, aromatic protons, and N-CH
Aromatic C-NO₂-~148HMBC from adjacent aromatic protons
Aromatic CH7.5 - 8.5124 - 134COSY between adjacent aromatic protons; HMBC to C=O
N-H8.0 - 9.0 (broad)-HMBC to C=O and N-CH
N-CH3.5 - 4.0~55COSY to CH₂ and CH; NOESY to aromatic protons
CH₂1.4 - 1.7~28COSY to CH₃ and N-CH
CH1.4 - 1.7~30COSY to CH₃ and N-CH
CH₃0.8 - 1.0~11COSY to CH₂ and CH

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. cardiff.ac.ukresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense peaks, typically found in the 1640-1680 cm⁻¹ region. The amide II band (a mix of N-H bending and C-N stretching) occurs around 1520-1570 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also prominent, expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretch of the nitro group are often strong in the Raman spectrum. researchgate.netnih.gov Studies on related nitroaromatic compounds can help in the assignment of specific vibrational modes. nih.gov The combination of IR and Raman data can provide a more complete picture of the vibrational properties and can be used to detect changes in conformation or intermolecular interactions, such as hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3350 - 3250 (sharp)Weak
C-H (Aromatic)Stretching3100 - 3000Strong
C-H (Aliphatic)Stretching2960 - 2850Strong
C=O (Amide I)Stretching1680 - 1640 (strong)Moderate
N-H (Amide II)Bending1570 - 1520Weak
Ar-NO₂Asymmetric Stretch1550 - 1510 (strong)Moderate
Ar-NO₂Symmetric Stretch1360 - 1330 (strong)Strong
C-NStretching1300 - 1200Moderate

X-ray Crystallography for Solid-State Structure Determination of Benzamide (B126) Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice.

While the specific crystal structure of this compound may not be publicly available, analysis of related structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, provides a framework for what to expect. nih.gov In the crystal structure of this related benzamide, the central amide moiety is nearly planar, and there is a significant twist between the planes of the two benzene (B151609) rings. nih.gov Molecules are linked in the crystal by N-H···O hydrogen bonds, forming chains. nih.gov

For this compound, a crystallographic study would determine:

The planarity of the benzamide group.

The torsion angles defining the orientation of the 2-nitro group and the 1-ethylpropyl substituent relative to the aromatic ring.

The conformation of the flexible 1-ethylpropyl group.

Intermolecular interactions, particularly the hydrogen bonding network involving the amide N-H donor and the carbonyl oxygen and/or nitro oxygen acceptors. These interactions are crucial for understanding the solid-state stability and properties of the compound.

Table 4: Representative Crystallographic Data Expected for Benzamide Derivatives

Parameter Description Expected Value / Feature
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry elements of the crystal.e.g., P2₁/c
Bond Lengths (Å)The distance between atomic nuclei.e.g., C=O (~1.24 Å), C-N (~1.33 Å), N-O (~1.22 Å)
Bond Angles (°)The angle between three connected atoms.e.g., C-N-C (~122°), O-N-O (~125°)
Torsion Angles (°)The dihedral angle describing rotation around a bond.Defines the twist of the nitro and alkyl groups.
Hydrogen BondsKey intermolecular interactions.N-H···O=C or N-H···O-N hydrogen bonds stabilizing the crystal packing.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be suitable. Detection is typically performed using a UV detector, set to a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration. This allows for the quantification of purity by comparing the area of the main peak to the areas of any impurity peaks.

Gas Chromatography (GC): GC is also a viable technique, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net The compound must be thermally stable and volatile enough to be analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase would be used. The sample is injected into a heated port, vaporized, and carried through the column by an inert gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC is highly effective for separating volatile impurities and can provide quantitative purity data when calibrated. Reaction monitoring by GC involves taking aliquots from the reaction mixture over time and analyzing them to measure the consumption of reactants and the formation of the product.

Table 5: Typical Chromatographic Conditions for Analysis

Parameter HPLC Method GC Method
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Temperature program (e.g., 100 °C to 280 °C)
Detection UV-Vis Diode Array Detector (DAD) at 254 nmFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Purity determination, quantitative analysisPurity analysis, reaction monitoring, impurity identification (GC-MS)

Future Research Directions and Potential Applications for the N 1 Ethylpropyl 2 Nitrobenzamide Class

Development of Novel and Sustainable Synthetic Routes

The synthesis of nitrobenzamide derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. For instance, some syntheses employ solvents like pyridine (B92270) and require reflux conditions, with reported yields in the range of 55–63%. nih.gov Future research must prioritize the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign.

The exploration of greener alternatives to toxic solvents is a key principle of sustainable chemistry. rsc.org Research into solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or bio-based solvents could significantly reduce the environmental impact of synthesizing N-(1-ethylpropyl)-2-nitrobenzamide and its analogues. rsc.org Methodologies utilizing reagents like tert-butyl nitrite (B80452) (TBN) have shown promise for other nitrogen-containing compounds, enabling reactions under solvent-, metal-, and acid-free conditions with excellent yields and easy isolation procedures. rsc.orgrsc.org Such approaches could be adapted for the amidation of 2-nitrobenzoic acid derivatives.

Moreover, the development of catalytic systems, including transition-metal catalysis and photocatalysis, offers pathways to synthesize complex molecules under mild conditions with high scalability. hilarispublisher.com These advanced methods could facilitate late-stage functionalization, allowing for the efficient creation of a diverse library of this compound derivatives for further screening and application. hilarispublisher.com The goal is to create synthetic pathways that are not only high-yielding but also cost-effective and scalable for potential future production. hilarispublisher.com

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

MethodologyConditionsAdvantagesPotential for this compound
Traditional Amidation Reflux in pyridine/DMF nih.govEstablished procedureModerate yields, potential for optimization
Green Chemistry Approach Solvent-free or green solvents (e.g., water) rsc.orgReduced environmental impact, cost-effective rsc.orgHigh potential for sustainable synthesis
tert-Butyl Nitrite (TBN) Mild, solvent-free conditions rsc.orgHigh yields, broad substrate scope, metal-free rsc.orgrsc.orgPromising for clean conversion of primary amides
Photocatalysis Mild reaction conditions, visible light hilarispublisher.comHigh selectivity, access to novel transformationsEnables late-stage functionalization for derivative libraries

Exploration of Untapped Biological Activities and Preclinical Therapeutic Niches

Nitro-containing compounds exhibit a vast array of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. nih.govnih.gov The nitro group itself can act as both a pharmacophore and, concurrently, a toxicophore, primarily through cellular redox reactions. nih.gov This dual nature necessitates careful molecular design to harness therapeutic benefits.

Future preclinical research should systematically explore the biological activities of this compound and its derivatives. Given the known activities of related compounds, several therapeutic areas warrant investigation:

Antimicrobial Agents: Nitro compounds have proven effective against a range of pathogens, including bacteria like M. tuberculosis and parasites. nih.gov The mechanism often involves the reduction of the nitro group within the microorganism, leading to cytotoxic effects. nih.gov Research could focus on the efficacy of this specific class of nitrobenzamides against drug-resistant microbial strains.

Anticancer Agents: A series of novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against various cancer cell lines. researchgate.net For example, compound 4a in one study showed significant inhibitory activity against HCT-116, MDA-MB435, and HL-60 cell lines. researchgate.net Another related compound, 4-iodo-3-nitrobenzamide (B1684207) (iniparib), was investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. researchgate.net This suggests a potential avenue for this compound derivatives as anticancer therapeutics.

Anti-inflammatory Agents: Nitrobenzamide derivatives have also been studied for their potential to inhibit pro-inflammatory cytokines, making them candidates for further research as anti-inflammatory drugs. nih.gov

Table 2: Potential Preclinical Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale based on Related CompoundsPotential Mechanism of Action
Antimicrobial Activity against M. tuberculosis, P. aeruginosa, S. aureus nih.govRedox cycling of the nitro group leading to microbial cell death nih.gov
Anticancer Potent in vitro activity of substituted nitrobenzamides against various cancer cell lines researchgate.netInhibition of key enzymes like PARP, induction of apoptosis researchgate.net
Anti-inflammatory Inhibition of pro-inflammatory cytokines nih.govModulation of inflammatory signaling pathways
Antiparasitic Broad activity of nitro compounds against parasites nih.govGeneration of reactive nitrogen species within the parasite nih.gov

Advanced Materials Science Applications and Functionalization

The unique chemical structure of this compound makes it a candidate for integration into advanced materials. The functionalization of polymers and other materials can impart novel properties, and the nitrobenzamide moiety offers a versatile chemical handle for such modifications. nih.govresearchgate.net

Future research could explore the grafting of this compound onto polymer backbones. This can be achieved through various methods, such as radical coupling reactions initiated by peroxides. researchgate.netrsc.org The introduction of this functional group could confer specific properties to the base material:

Antimicrobial Surfaces: By functionalizing polymers with these potentially antimicrobial compounds, it may be possible to create surfaces that resist bacterial colonization. mdpi.com This has applications in medical devices, food packaging, and water purification systems.

Smart Materials: The nitro group is electrochemically active. Its reduction to an amino group can be triggered, which changes the electronic and chemical properties of the surface. researchgate.net This could be exploited to create responsive materials where a property like ion selectivity can be switched. researchgate.net

Adsorbents for Pollutants: Polymeric adsorbents functionalized with specific chemical groups have been shown to be effective in removing pollutants like residual antibiotics from water. nih.gov The aminobenzoic groups, which can be derived from nitrobenzoic groups, have been used for this purpose. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery and materials design is time-consuming and expensive. researchgate.netnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the design and optimization process. nih.govmdpi.com These computational tools can be powerfully applied to the this compound class.

Future directions in this area include:

De Novo Drug Design: AI algorithms can design novel molecules from scratch that are optimized for specific properties. mdpi.com By learning from existing data on active nitrobenzamides, ML models could generate new analogues of this compound with enhanced biological activity and improved toxicological profiles. researchgate.netmdpi.com

Virtual Screening and Lead Optimization: High-throughput virtual screening, powered by AI, can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govnih.gov This can streamline the identification of leads and reduce the reliance on costly experimental screening.

Predictive Modeling (ADME/T): Machine learning models, particularly deep learning approaches, can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new chemical entities. nih.gov Applying these models to this compound derivatives would allow for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic or toxicological properties. researchgate.netnih.gov

Table 3: Application of AI/ML in the Development of the this compound Class

AI/ML ApplicationDescriptionPotential Impact
De Novo Design Generates novel molecular structures with desired properties. mdpi.comRapidly expands the chemical space of potential drug candidates.
Virtual Screening Screens large compound libraries computationally to identify hits. nih.govAccelerates hit identification and reduces experimental costs. nih.gov
QSAR Modeling Develops models that correlate chemical structure with biological activity or toxicity. nih.govscholarsresearchlibrary.comPrioritizes compounds for synthesis and testing.
ADME/T Prediction Predicts pharmacokinetic and toxicological properties of molecules. nih.govReduces late-stage attrition of drug candidates.

Toxicological Research at a Mechanistic Level (Excluding Clinical Safety/Adverse Effects)

While the nitro group is key to the biological activity of many compounds, it is also frequently associated with toxicity. nih.govnih.gov Many nitroaromatic compounds are known to have mutagenic and carcinogenic effects, often stemming from their metabolic activation. deepdyve.comresearchgate.net A thorough understanding of the mechanistic toxicology of the this compound class is crucial for any potential application.

Future toxicological research should focus on the underlying molecular mechanisms of toxicity, steering clear of clinical safety profiles. Key areas of investigation include:

Metabolic Activation: The enzymatic reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.net These intermediates can form adducts with DNA and other macromolecules, leading to mutagenicity and carcinogenicity. researchgate.net In vitro studies using liver microsomes or specific reductase enzymes can elucidate the metabolic pathways of this compound.

Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress within cells. nih.gov This is a unifying mechanism for the toxicity of many nitroaromatic compounds. nih.gov Research should quantify ROS production and assess downstream cellular damage, such as lipid peroxidation and protein oxidation.

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational QSAR models can be developed to predict the toxicity of nitroaromatic compounds based on their molecular descriptors. nih.govscholarsresearchlibrary.comdeepdyve.com By building QSAR models for a series of this compound analogues, it would be possible to identify structural features that correlate with lower toxicity, guiding the design of safer compounds.

This mechanistic approach will enable the design of new derivatives where the therapeutic effects are retained or enhanced, while the toxic liabilities are minimized.

Q & A

Q. What are the recommended synthetic routes for N-(1-ethylpropyl)-2-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the nitrobenzoyl chloride intermediate followed by coupling with the appropriate amine (e.g., 1-ethylpropylamine). Key parameters include solvent selection (e.g., THF or dichloromethane), temperature control (0–25°C), and catalyst use (e.g., LDA for deprotonation). Reaction progress is monitored via TLC (silica gel GF254, ethyl acetate/hexane mobile phase), with purification achieved through column chromatography (silica gel H, ethyl acetate/hexane gradients). Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., nitro, amide carbonyl) via characteristic absorption bands (e.g., 1682 cm⁻¹ for amide I, 1523–1548 cm⁻¹ for aromatic C-C bonds) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms molecular structure and substituent positioning (e.g., ethylpropyl chain integration, aromatic proton splitting patterns) .
  • UV Spectrophotometry : Quantifies purity using specific absorption indices (e.g., λ_max ~315 nm for nitrobenzamides) .
  • TLC : Assesses purity by comparing spots against a reference standard under UV light .

Q. What solubility characteristics of this compound influence solvent selection in experimental protocols?

Methodological Answer: The compound is typically insoluble in water but soluble in polar aprotic solvents (e.g., ethanol, DMSO). Solubility tests follow pharmacopoeial guidelines, where saturation concentrations are determined gravimetrically. This informs solvent choices for reactions (e.g., ethanol for nucleophilic substitutions) and crystallization (e.g., hexane/ethyl acetate mixtures) .

Q. What chromatographic purification methods are most effective for isolating this compound post-synthesis?

Methodological Answer: Column chromatography using silica gel H with gradient elution (e.g., 2:1 to 1:1 hexane/ethyl acetate) effectively separates impurities. TLC (Rf = 0.4–0.6 in 2:1 PE/EA) guides fraction collection. For high-purity requirements, recrystallization from ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of nitrobenzamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) is refined using SHELXL. Key steps include:

  • Data integration and absorption correction (SADABS).
  • Structure solution via direct methods (SHELXT) and refinement against F² (SHELXL).
  • Validation of hydrogen bonding and torsional angles using PLATON. SHELX’s robustness in handling high-resolution or twinned data makes it ideal for resolving steric effects in the ethylpropyl side chain .

Q. What strategies should be employed to resolve contradictions between spectroscopic data (e.g., IR vs. NMR) in structural elucidation?

Methodological Answer: Discrepancies (e.g., missing amide peaks in IR but present in NMR) require cross-validation:

  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching exact mass).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict IR/NMR spectra for comparison with experimental data .

Q. What methodologies enable the quantification of this compound with minimal uncertainty in pharmaceutical research?

Methodological Answer: UV spectrophotometry (λ_max = 315 nm) is calibrated using a validated standard curve (r² > 0.999). Uncertainty analysis includes:

  • Repeatability tests (n = 6) to calculate relative standard deviation (RSD < 2%).
  • Recovery studies (spiked samples) to assess accuracy (98–102%).
  • Method validation per ICH Q2(R1) guidelines, including LOD/LOQ determination .

Q. How can reaction kinetics and isotopic labeling studies elucidate the nitro group's reactivity in such compounds?

Methodological Answer:

  • Kinetic Profiling : Monitor nitro reduction rates (e.g., Pd/C-catalyzed hydrogenation) via HPLC to determine activation energy (Arrhenius plots).
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track metabolic pathways (e.g., LC-MS/MS analysis of degradation products).
  • Mechanistic Probes : Introduce steric hindrance (e.g., bulky substituents) to assess electronic effects on nitro reactivity .

Q. How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?

Methodological Answer: Stress testing includes:

  • Thermal Degradation : 40–80°C for 14 days (monitor via HPLC).
  • Photolysis : Exposure to UV light (ICH Q1B guidelines).
  • Hydrolytic Stability : pH 1–13 buffers at 37°C. Degradation products are characterized using LC-HRMS, with forced degradation thresholds set at <10% impurity formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.